molecular formula C10H17Cl B8070751 endo-2-Chlorobornane CAS No. 6120-13-4

endo-2-Chlorobornane

Cat. No.: B8070751
CAS No.: 6120-13-4
M. Wt: 172.69 g/mol
InChI Key: XXZAOMJCZBZKPV-UHFFFAOYSA-N
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Description

It is a derivative of borneol and is commonly referred to as “artificial camphor” due to its camphor-like properties . Bornyl chloride is a crystalline solid that is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bornyl chloride is typically synthesized from α-pinene, a major component of turpentine. The synthesis involves the electrophilic addition of hydrogen chloride to α-pinene, followed by a Wagner-Meerwein rearrangement . The reaction conditions usually require dry hydrogen chloride gas and a suitable solvent to facilitate the rearrangement.

Industrial Production Methods

In industrial settings, bornyl chloride is produced by the chlorination of camphene, another derivative of α-pinene. The process involves the use of chlorine gas under controlled conditions to ensure the selective formation of bornyl chloride .

Chemical Reactions Analysis

Types of Reactions

Bornyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Camphene: Formed through elimination reactions.

    Substituted Bornyl Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of bornyl chloride primarily involves its ability to undergo rearrangements and substitutions. The Wagner-Meerwein rearrangement is a key reaction, where the compound undergoes a 1,2-shift to form a more stable carbocation intermediate . This intermediate can then react with various nucleophiles or undergo elimination to form different products.

Comparison with Similar Compounds

Bornyl chloride is often compared with other similar compounds such as:

Uniqueness

Bornyl chloride is unique due to its stability and the ease with which it can be synthesized from readily available natural sources like α-pinene. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZAOMJCZBZKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6120-13-4, 464-41-5
Record name NSC243650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endo-2-chlorobornane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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